molecular formula C17H13Cl2N3O3S B231249 N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide

N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide

Cat. No. B231249
M. Wt: 410.3 g/mol
InChI Key: JHWXCYBRFYTPPL-UHFFFAOYSA-N
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Description

N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide, commonly known as DMXB-A, is a chemical compound that has been synthesized and extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as benzamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR has been shown to have neuroprotective effects and improve cognitive function.

Biochemical And Physiological Effects

DMXB-A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMXB-A has also been found to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. In addition, DMXB-A has been shown to have analgesic effects by reducing pain sensitivity.

Advantages And Limitations For Lab Experiments

DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist for the α7 nAChR and has been extensively studied for its potential therapeutic applications. However, DMXB-A also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness.

Future Directions

There are several future directions for the study of DMXB-A. One potential direction is the development of more stable analogs of DMXB-A that can be used in vivo. Another direction is the study of the potential use of DMXB-A in the treatment of other neurological disorders such as depression and anxiety. Additionally, the potential use of DMXB-A in combination with other drugs for the treatment of neurological disorders should also be explored.

Synthesis Methods

DMXB-A can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with potassium thiocyanate to form 2,4-dichlorobenzyl thiocyanate. The resulting compound is then reacted with 4-methoxyaniline to form 4-methoxy-N-(2,4-dichlorobenzyl)benzamide. This compound is then reacted with thiosemicarbazide to form the final product, DMXB-A.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and analgesic properties. DMXB-A has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Product Name

N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide

Molecular Formula

C17H13Cl2N3O3S

Molecular Weight

410.3 g/mol

IUPAC Name

N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C17H13Cl2N3O3S/c1-24-12-5-2-10(3-6-12)16(23)20-17-22-21-15(26-17)9-25-14-7-4-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23)

InChI Key

JHWXCYBRFYTPPL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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